

Technical Guide: Physicochemical Properties of 1-Chloro-2-(trifluoromethoxy)ethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Chloro-2-(trifluoromethoxy)ethane
Cat. No.:	B3034379

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Chloro-2-(trifluoromethoxy)ethane** (CAS No. 1645-95-0). Due to the limited availability of specific experimental data for this compound, this document also presents data for structurally analogous halogenated ethers to provide a comparative context. Furthermore, detailed, generalized experimental protocols for the determination of key physicochemical properties are outlined to guide researchers in their own characterization of this and similar molecules.

Introduction

1-Chloro-2-(trifluoromethoxy)ethane, also known as 2-chloroethyl trifluoromethyl ether, is a halogenated ether with potential applications in various fields of chemical research and development, including as a building block in organic synthesis and for the development of novel pharmaceutical compounds. An understanding of its physicochemical properties is fundamental to its handling, application, and the design of synthetic routes.

Core Physicochemical Properties

At present, there is a notable absence of experimentally determined physicochemical data for **1-Chloro-2-(trifluoromethoxy)ethane** in publicly accessible literature and databases. The following table summarizes the known identifiers for this compound.

Table 1: Core Identifiers for **1-Chloro-2-(trifluoromethoxy)ethane**

Property	Value	Source
Chemical Name	1-Chloro-2-(trifluoromethoxy)ethane	-
Synonym	2-chloroethyl trifluoromethyl ether	-
CAS Number	1645-95-0	[1]
Molecular Formula	C ₃ H ₄ ClF ₃ O	-
Molecular Weight	148.51 g/mol	
InChI Key	PRPSNEJCBNKDII-UHFFFAOYSA-N	-

Comparative Physicochemical Data of Analogous Compounds

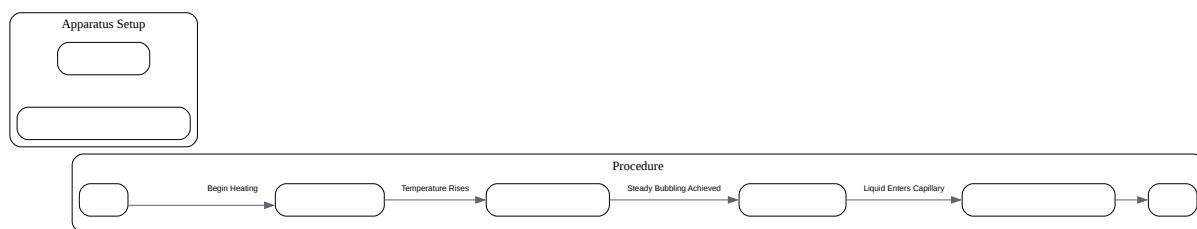
To provide a frame of reference, the following table presents physicochemical data for structurally similar halogenated ethers. These compounds share key structural features with **1-Chloro-2-(trifluoromethoxy)ethane**, such as a chloroethane or a trifluoroether moiety. It is important to note that these values are for comparison only and should not be assumed to be representative of **1-Chloro-2-(trifluoromethoxy)ethane**.

Table 2: Physicochemical Properties of Analogous Halogenated Ethers

Compound	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
2-Chloro-1,1,2-trifluoroethyl methyl ether	425-87-6	148.51	70	1.36
2-Chloroethyl methyl ether	627-42-9	94.54	89-90	1.035 at 25 °C
Bis(2-chloroethyl) ether	111-44-4	143.01	178	1.22 at 25 °C
2-Chloroethyl vinyl ether	110-75-8	106.55	104-108	1.049 at 20 °C
1-Bromo-1-chloro-2,2,2-trifluoroethane	151-67-7	197.38	49-50	No data available

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of **1-Chloro-2-(trifluoromethoxy)ethane**.


Determination of Boiling Point

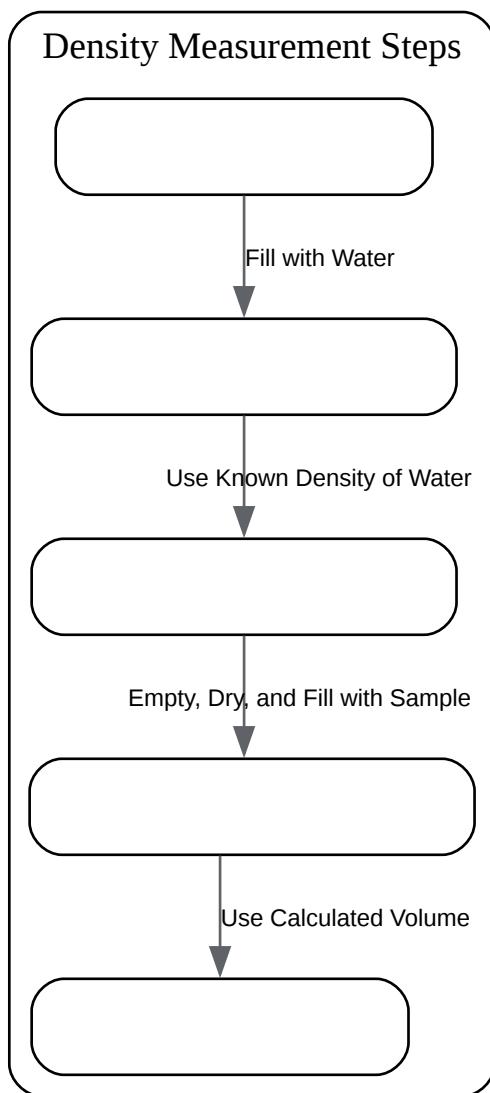
The boiling point of a liquid is a critical physical constant. The Thiele tube method is a common and efficient technique for its determination, especially when only a small amount of the substance is available.

Methodology: Thiele Tube Method

- Sample Preparation: A small sample of **1-Chloro-2-(trifluoromethoxy)ethane** is placed in a small-diameter test tube (Durham tube). A capillary tube, sealed at one end, is then placed, open-end down, into the sample.

- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
- Heating: The Thiele tube is gently heated at the side arm. The shape of the Thiele tube is designed to ensure uniform heating of the liquid bath through convection.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
- Cooling and Measurement: The heat source is then removed, and the liquid bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

[Click to download full resolution via product page](#)


Figure 1. Workflow for Boiling Point Determination.

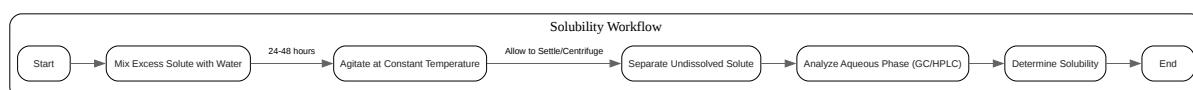
Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask. This method relies on measuring the mass of a known volume of the liquid.

Methodology: Pycnometer/Volumetric Flask Method

- Mass of Empty Vessel: A clean, dry pycnometer or a small volumetric flask with a stopper is accurately weighed on an analytical balance.
- Mass of Vessel with Water: The vessel is filled to the calibration mark with deionized water of a known temperature. The outside of the vessel is carefully dried, and it is weighed again. The mass of the water is determined by subtraction.
- Volume Calculation: The volume of the vessel is calculated by dividing the mass of the water by the known density of water at that specific temperature.
- Mass of Vessel with Sample: The vessel is emptied, thoroughly dried, and then filled to the calibration mark with **1-Chloro-2-(trifluoromethoxy)ethane**. It is then weighed.
- Density Calculation: The mass of the sample is determined by subtracting the mass of the empty vessel. The density of the sample is then calculated by dividing its mass by the previously determined volume of the vessel.

[Click to download full resolution via product page](#)


Figure 2. Process for Density Determination.

Determination of Aqueous Solubility

The solubility of an organic compound in water is a crucial parameter, particularly in the context of drug development and environmental fate. A common method for its determination is the shake-flask method.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of **1-Chloro-2-(trifluoromethoxy)ethane** is added to a known volume of deionized water in a sealed container (e.g., a flask with a ground-glass stopper).
- Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solute and the saturated solution.
- Phase Separation: The mixture is allowed to stand undisturbed in the constant temperature bath to allow for the complete separation of the excess undissolved solute from the aqueous solution. Centrifugation can be used to facilitate this separation.
- Analysis: A known volume of the clear, saturated aqueous phase is carefully removed. The concentration of the dissolved **1-Chloro-2-(trifluoromethoxy)ethane** in this aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a series of calibration standards.
- Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature.

[Click to download full resolution via product page](#)

Figure 3. Experimental Workflow for Solubility Determination.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of **1-Chloro-2-(trifluoromethoxy)ethane**. While specific experimental data for this compound remains elusive, the provided data for analogous

compounds and the detailed experimental protocols offer a valuable resource for researchers. The methodologies described herein can be readily applied to obtain the necessary experimental data, which will be crucial for the future application and study of this compound. It is recommended that any experimentally determined values for the physicochemical properties of **1-Chloro-2-(trifluoromethoxy)ethane** be published to enrich the scientific literature and aid future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 690-22-2 | 2107-3-39 | Ethyl trifluoromethyl ether | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Chloro-2-(trifluoromethoxy)ethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3034379#physicochemical-properties-of-1-chloro-2-trifluoromethoxy-ethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com